molecular formula C7H8F3N3O2 B13277283 2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13277283
M. Wt: 223.15 g/mol
InChI Key: WBVYTNJJLHGUTG-UHFFFAOYSA-N
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Description

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an amino acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with the Amino Acid Backbone: The pyrazole derivative is then coupled with a suitable amino acid precursor under peptide coupling conditions, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl group and the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)benzoic acid
  • ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
  • (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Uniqueness

2-Amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid stands out due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer unique chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and binding affinity, making it a versatile molecule for various applications.

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C7H8F3N3O2/c8-7(9,10)5-1-2-13(12-5)3-4(11)6(14)15/h1-2,4H,3,11H2,(H,14,15)

InChI Key

WBVYTNJJLHGUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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